

Spectroscopic Analysis of 2-Phenyl-1,3-propanediol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenyl-1,3-propanediol**

Cat. No.: **B123019**

[Get Quote](#)

Introduction

2-Phenyl-1,3-propanediol (CAS No: 1570-95-2) is a key chemical intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Its molecular structure, consisting of a phenyl group and two primary hydroxyl groups, gives rise to a unique spectroscopic profile. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Phenyl-1,3-propanediol**, intended for researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols for acquiring this data and presents the information in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Phenyl-1,3-propanediol**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.25-7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~4.00	Multiplet	1H	Methine proton (-CH(Ph)-)
~3.80	Multiplet	4H	Methylene protons (-CH ₂ OH)
~2.50	Broad Singlet	2H	Hydroxyl protons (-OH)

Note: This data is predicted based on the chemical structure, as detailed experimental data was not available in the searched literature. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data[2][3]

Chemical Shift (ppm)	Assignment
140.9	Quaternary Aromatic Carbon (C-ipso)
128.5	Aromatic Carbons (C-ortho/C-meta)
127.8	Aromatic Carbons (C-ortho/C-meta)
126.9	Aromatic Carbon (C-para)
65.5	Methylene Carbons (-CH ₂ OH)
50.8	Methine Carbon (-CH(Ph)-)

Source: SpectraBase

Table 3: IR Spectroscopic Data (Expected)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
3000-2850	Medium	C-H stretch (aliphatic)
1600, 1495, 1450	Medium-Weak	C=C stretch (aromatic ring)
1200-1000	Strong	C-O stretch (primary alcohol)
750-700 and 700-650	Strong	C-H out-of-plane bend (monosubstituted benzene)

Note: This data represents expected absorption bands based on the functional groups present in **2-Phenyl-1,3-propanediol**. A certificate of analysis for a commercial sample confirms the infrared spectrum conforms to the structure.[2]

Table 4: Mass Spectrometry Data (Expected)

m/z	Interpretation
152	Molecular Ion [M] ⁺
134	[M - H ₂ O] ⁺
121	[M - CH ₂ OH] ⁺
103	[C ₈ H ₇] ⁺ (tropylium ion) or [M - H ₂ O - CH ₂ OH] ⁺
91	[C ₇ H ₇] ⁺ (tropylium ion)
77	[C ₆ H ₅] ⁺ (phenyl cation)

Note: This data represents a plausible fragmentation pattern based on the structure of **2-Phenyl-1,3-propanediol**. The molecular weight of the compound is 152.19 g/mol .[3][4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **2-Phenyl-1,3-propanediol**. Instrument-specific parameters may require optimization.

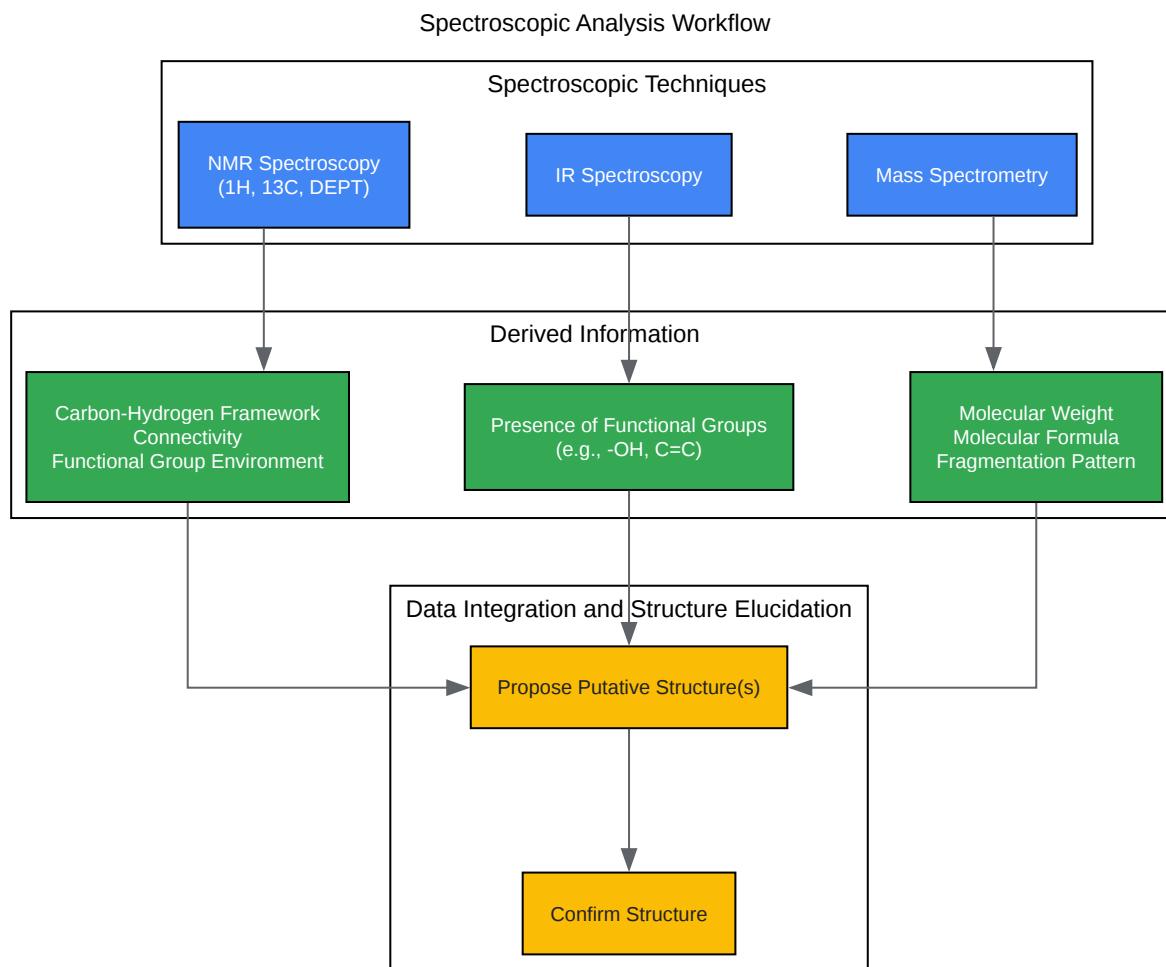
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Phenyl-1,3-propanediol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition:
 - Acquire a ^1H NMR spectrum to determine the chemical shifts, multiplicities, coupling constants, and integration of the proton signals.
 - Acquire a ^{13}C NMR spectrum to identify the number and types of carbon atoms. A proton-decoupled spectrum is standard.
 - Additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH , CH_2 , and CH_3 groups.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
 - Thin Film Method: If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a

suitable solvent for techniques like electrospray ionization (ESI).

- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the structural elucidation of an organic compound like **2-Phenyl-1,3-propanediol** using the spectroscopic techniques discussed.

[Click to download full resolution via product page](#)

Caption: A logical workflow for structural elucidation using NMR, IR, and MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. labfind.co.kr [labfind.co.kr]
- 3. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenyl-1,3-propanediol 98 1570-95-2 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Phenyl-1,3-propanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123019#spectroscopic-data-of-2-phenyl-1-3-propanediol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com